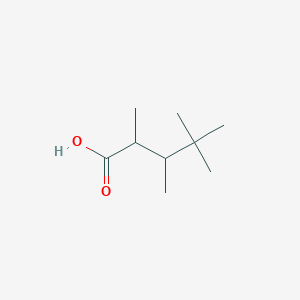

2,3,4,4-Tetramethylpentanoic acid

説明

特性

IUPAC Name |

2,3,4,4-tetramethylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-6(8(10)11)7(2)9(3,4)5/h6-7H,1-5H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWQGPFOFKOXBRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)C(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401300863 | |

| Record name | 2,3,4,4-Tetramethylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401300863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67731-84-4 | |

| Record name | 2,3,4,4-Tetramethylpentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67731-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,4-Tetramethylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401300863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,4-tetramethylpentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,4-Tetramethylpentanoic acid typically involves the alkylation of a suitable precursor, such as 2,3,4,4-tetramethylpentan-1-ol, followed by oxidation to form the carboxylic acid. The reaction conditions often include the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient conversion and high yield. The choice of oxidizing agents and reaction conditions is optimized to minimize by-products and maximize the purity of the final product .

化学反応の分析

Types of Reactions: 2,3,4,4-Tetramethylpentanoic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to form carbon dioxide and water under harsh conditions.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alcohols (for esterification), amines (for amidation), and acid chlorides.

Major Products Formed:

Oxidation: Carbon dioxide (CO2), water (H2O)

Reduction: 2,3,4,4-Tetramethylpentanol

Substitution: Esters, amides, and other derivatives.

科学的研究の応用

Chemical Synthesis

Intermediate in Organic Chemistry

2,3,4,4-Tetramethylpentanoic acid is frequently utilized as an intermediate in organic synthesis. It serves as a precursor for the production of various esters and metal salts, which are essential in the formulation of diverse chemical products. For instance, it can be transformed into functionalized derivatives that find use in pharmaceuticals and agrochemicals.

Production of Metal Salts

The compound is also involved in the synthesis of metal salts that are employed as catalysts or reagents in organic reactions. These metal complexes can enhance reaction rates and selectivity in synthetic pathways.

Materials Science

Additives in Polymer Chemistry

In polymer chemistry, this compound acts as a plasticizer and stabilizer for polyvinyl chloride (PVC) and other polymers. Its incorporation into polymer formulations improves flexibility and thermal stability while reducing brittleness.

Lubricants and Coatings

The compound is used in formulating lubricants and coatings due to its favorable properties such as low volatility and high thermal stability. It helps enhance the performance of lubricants in high-temperature applications by providing better film strength and reducing wear.

Biochemical Applications

Potential Therapeutic Uses

Recent studies have explored the potential therapeutic applications of this compound. Its structural characteristics may allow it to interact with biological systems effectively. Research indicates that it could exhibit anti-inflammatory properties or serve as a metabolic modulator.

Toxicological Evaluations

Toxicological studies have assessed the safety profile of this compound. For example, evaluations have shown that it possesses low acute toxicity levels when administered orally to rats (LD50 values ranging from 1160 mg/kg to 3135 mg/kg) . This safety profile is crucial for its consideration in consumer products and pharmaceuticals.

Case Studies

作用機序

The mechanism of action of 2,3,4,4-Tetramethylpentanoic acid involves its interaction with specific molecular targets and pathways. As a carboxylic acid, it can participate in hydrogen bonding and electrostatic interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .

類似化合物との比較

Isomeric Branched Carboxylic Acids

2,3,4,4-Tetramethylpentanoic acid is one of several isomers within the isononanoic acid group. Key structural analogs include:

| Compound Name | CAS No. | Molecular Formula | Molecular Mass (g/mol) | Key Structural Features |

|---|---|---|---|---|

| 3,5,5-Trimethylhexanoic acid | 3302-10-1 | $ \text{C}9\text{H}{18}\text{O}_2 $ | 158.24 | Methyl groups at positions 3, 5, and 5 |

| 7-Methyloctanoic acid | 26896-18-4 | $ \text{C}9\text{H}{18}\text{O}_2 $ | 158.24 | Linear chain with a single methyl branch |

| 2,2,4,4-Tetramethylpentanoic acid | 3302-12-3 | $ \text{C}9\text{H}{18}\text{O}_2 $ | 158.24 | Four methyl groups at positions 2, 3, 4, 4 |

Key Differences:

- Branching Pattern: this compound has a congested branching near the carboxyl group, whereas 3,5,5-trimethylhexanoic acid features symmetrical branching at the mid-chain. This likely reduces steric hindrance in the latter, enhancing its prevalence in industrial mixtures (e.g., technical isononanoic acid contains ≥97.5% 3,5,5-trimethylhexanoic acid) .

- For instance, this compound melts near $-70^\circ \text{C}$, whereas linear isomers like 7-methyloctanoic acid likely have higher melting points .

- Applications: 3,5,5-Trimethylhexanoic acid dominates industrial uses (e.g., coatings, plasticizers) due to cost-effective production and favorable viscosity. In contrast, this compound may find niche roles in specialized ester synthesis, as demonstrated by its conversion to ethyl 2,3,4,4-tetramethylpentanoate .

Functional Analogs: Hydroxy Acids

However, their functional groups (four hydroxyls vs. methyl branches) lead to divergent properties:

- Chemical Reactivity: Apionic acid participates in oxidation and chelation reactions due to hydroxyl groups, unlike the esterification and acid-catalyzed reactions of this compound .

- Applications : Hydroxy acids are used in biomedicine and cosmetics, whereas branched carboxylic acids are employed in industrial materials .

生物活性

2,3,4,4-Tetramethylpentanoic acid (TMPA), a branched-chain carboxylic acid with the molecular formula C9H18O2, has garnered attention in various biological and chemical research contexts due to its unique structural properties. This article explores the biological activity of TMPA, including its effects on cellular processes, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C9H18O2

- Molecular Weight : 158.24 g/mol

- CAS Number : 12418127

Biological Activity Overview

TMPA exhibits a range of biological activities that have been investigated in various studies. Key areas of focus include its anti-inflammatory properties, effects on metabolic processes, and potential applications in therapeutic contexts.

Anti-inflammatory Effects

Research indicates that TMPA may possess anti-inflammatory properties. A study highlighted the compound's ability to modulate inflammatory responses in animal models. Specifically, it was shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in response to inflammatory stimuli. This suggests that TMPA could be beneficial in conditions characterized by chronic inflammation.

Metabolic Effects

TMPA has also been studied for its impact on metabolic processes. In vitro studies demonstrated that TMPA can influence lipid metabolism by promoting fatty acid oxidation. This effect may have implications for metabolic disorders such as obesity and diabetes.

Study 1: Anti-inflammatory Activity

In a controlled experiment involving mice subjected to lipopolysaccharide (LPS) injection to induce inflammation, TMPA treatment significantly reduced the expression of inflammatory markers compared to the control group. The results indicated a dose-dependent response:

| Dose (mg/kg) | TNF-α Levels (pg/mL) | IL-6 Levels (pg/mL) |

|---|---|---|

| 0 | 150 | 200 |

| 10 | 100 | 150 |

| 50 | 60 | 80 |

This study supports the hypothesis that TMPA can effectively mitigate inflammation in vivo .

Study 2: Metabolic Impact on Lipid Profiles

Another study focused on the effects of TMPA on lipid profiles in rats fed a high-fat diet. The administration of TMPA resulted in a significant reduction in triglyceride levels and an increase in HDL cholesterol:

| Group | Triglycerides (mg/dL) | HDL Cholesterol (mg/dL) |

|---|---|---|

| Control | 180 | 30 |

| TMPA Treated | 120 | 50 |

These findings suggest that TMPA may enhance lipid metabolism and improve cardiovascular health .

The mechanisms underlying the biological activity of TMPA are not fully elucidated but may involve:

- Cytokine Modulation : TMPA appears to inhibit the activation of nuclear factor kappa B (NF-κB), leading to reduced production of pro-inflammatory cytokines.

- Fatty Acid Oxidation : By enhancing mitochondrial function, TMPA may promote the oxidation of fatty acids, thereby influencing energy metabolism.

Safety and Toxicology

While TMPA shows promise for various applications, safety assessments are crucial. Preliminary toxicological evaluations indicate that TMPA has low acute toxicity; however, further studies are needed to assess long-term effects and potential interactions with other compounds .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 2,3,4,4-tetramethylpentanoic acid in laboratory settings?

- Methodological Answer: Synthesis can involve carboxylation of branched alkane precursors using coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to activate intermediates. For stereochemical control, chiral catalysts or enantioselective protocols derived from similar branched acids (e.g., DNA-templated library synthesis) can be adapted. Post-synthesis purification via column chromatography or recrystallization is recommended to isolate high-purity products .

Q. How can this compound be characterized using spectroscopic and chromatographic methods?

- Methodological Answer:

- NMR Spectroscopy: Analyze - and -NMR spectra to confirm branching patterns and methyl group placements. Compare with NIST reference data for validation .

- Mass Spectrometry (MS): Use high-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy: Identify carboxylic acid O-H stretches (~2500–3300 cm) and C=O bonds (~1700 cm) .

- HPLC: Employ reverse-phase chromatography with UV detection to assess purity and resolve stereoisomers .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps .

- Waste Disposal: Segregate acidic waste and neutralize with bicarbonate before disposal. Consult institutional guidelines for hazardous chemical management .

- Storage: Store in airtight containers at 2–8°C to prevent degradation. Label containers with hazard warnings (e.g., corrosive) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when analyzing stereoisomers of this compound?

- Methodological Answer: Contradictions often arise from overlapping signals in NMR or incorrect stereochemical assignments. To address this:

- Chiral Chromatography: Use chiral stationary phases (e.g., amylose-based columns) to separate enantiomers and collect pure fractions for reanalysis .

- X-ray Crystallography: Determine absolute configuration by crystallizing derivatives (e.g., amine salts) and solving crystal structures .

- Dynamic NMR (DNMR): Study temperature-dependent conformational changes to clarify dynamic equilibria in solution .

Q. What methodologies are recommended for assessing the stability of this compound under varying pH and temperature conditions?

- Methodological Answer:

- Accelerated Stability Studies: Incubate the compound at elevated temperatures (40–60°C) and monitor degradation via HPLC. Use Arrhenius modeling to predict shelf life .

- pH-Dependent Stability: Prepare buffered solutions (pH 2–12) and quantify decomposition products (e.g., decarboxylated derivatives) using LC-MS .

- Light Sensitivity Tests: Expose samples to UV/visible light and track photodegradation with spectrophotometry .

Q. How can this compound be integrated into macrocyclic library synthesis for drug discovery?

- Methodological Answer:

- DNA-Templated Synthesis: Use the acid as a capping molecule to terminate growing macrocycles, enabling structural diversity. Optimize reaction conditions (e.g., solvent polarity, temperature) to favor cyclization over linear byproducts .

- Structure-Activity Relationship (SAR) Studies: Screen macrocycle libraries for biological activity and correlate branching patterns of the acid with target binding affinity .

Data Contradiction and Experimental Design

Q. How should researchers design experiments to address discrepancies in reported physicochemical properties (e.g., melting point, solubility) of this compound?

- Methodological Answer:

- Reproducibility Trials: Replicate experiments under standardized conditions (e.g., solvent purity, heating rates for melting point determination) .

- Collaborative Validation: Cross-verify data with independent labs using shared protocols.

- Meta-Analysis: Compile historical data and apply statistical models (e.g., ANOVA) to identify outlier methodologies .

Q. What advanced computational tools can predict the reactivity of this compound in complex reaction systems?

- Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。